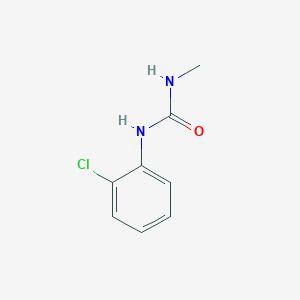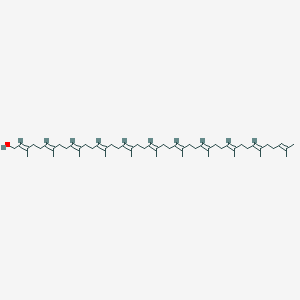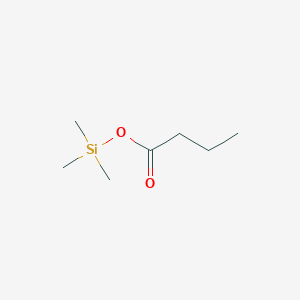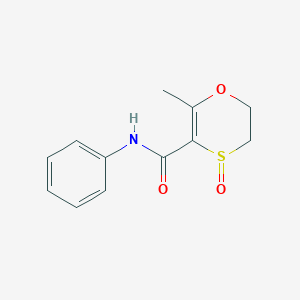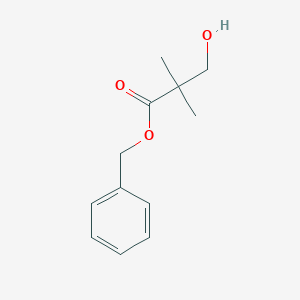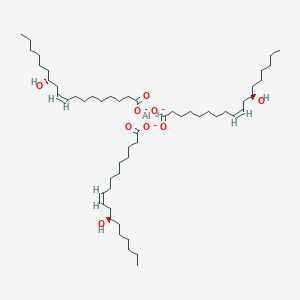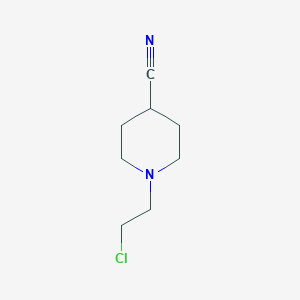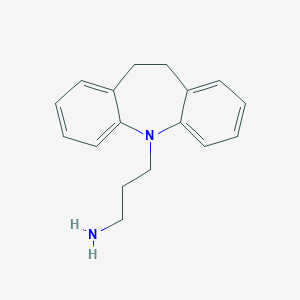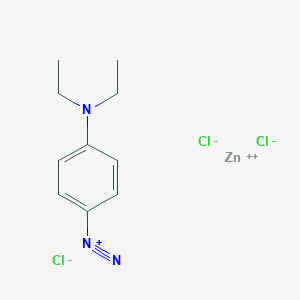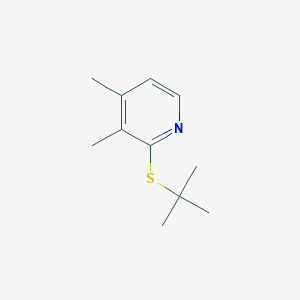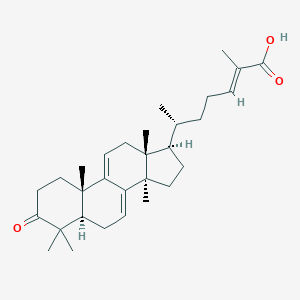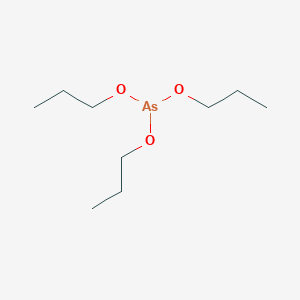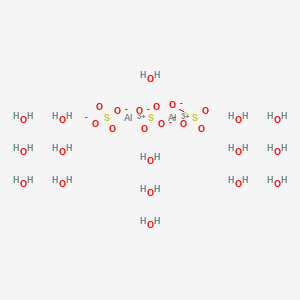
Sulfato de aluminio hexadecahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium sulfate hexadecahydrate (Al2(SO4)3.16H2O) is a chemical compound composed of aluminium, sulfur, and oxygen, with a hydrate of 16 water molecules. It is a white, odorless, crystalline solid, with a density of 2.6 g/cm3. Aluminium sulfate hexadecahydrate has a variety of applications in the scientific community, ranging from water purification to lab experiments. It is a useful reagent in organic and inorganic synthesis, and it has several other applications in the field of biochemistry.
Aplicaciones Científicas De Investigación
Tratamiento de agua
El sulfato de aluminio hexadecahidratado se utiliza ampliamente en los procesos de tratamiento de agua . Actúa como un agente coagulante, promoviendo la colisión de partículas al neutralizar la carga, lo que ayuda en la purificación del agua potable y las aguas residuales . Se une a las impurezas, lo que provoca que se agreguen y se asienten, lo que luego se puede filtrar fácilmente .
Fabricación de papel
En la industria papelera, el this compound se utiliza como agente de encolado . Ayuda a controlar la penetración de líquidos en las fibras de papel, lo que es vital para la calidad del papel y la capacidad de impresión
Mecanismo De Acción
Target of Action
Aluminium sulfate hexadecahydrate primarily targets the skin and mucous membranes . It is used as a coagulating agent in minor cuts and abrasions, and also as a deodorant . It is also used in water purification, the pH regulation of garden soil, and other commercial or industrial applications .
Mode of Action
When used as a deodorant, aluminium sulfate hexadecahydrate reduces the volume of sweat produced by narrowing sweat ducts . It also inhibits or deactivates odor-producing bacteria, thus decreasing the occurrence of body odor . In water purification, it acts as a coagulating agent, promoting particle collision by neutralizing charge .
Biochemical Pathways
It is known that aluminium, the primary component of aluminium sulfate hexadecahydrate, can infiltrate into the blood and lead to toxic effects in the liver, bone, and the central nervous system .
Pharmacokinetics
It is known that aluminium can overcome the body barriers and infiltrate into the blood .
Result of Action
The primary result of the action of aluminium sulfate hexadecahydrate is the prevention of infections and treatment of minor bleeding . When used as a deodorant, it reduces body odor . In water purification, it helps in the removal of impurities .
Action Environment
The action of aluminium sulfate hexadecahydrate can be influenced by environmental factors. For instance, it should be kept away from drains, surface and ground water . It is also important to note that discharge into the environment must be avoided .
Safety and Hazards
Aluminium sulfate hexadecahydrate is considered hazardous. It causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Análisis Bioquímico
Biochemical Properties
It is known that when released into water, the aluminum sulfate hydrolyses to form aluminum hydroxides . This reaction can influence the biochemical reactions in the environment where it is introduced .
Cellular Effects
It has been found that changing pH and ionic strength influenced algal flocculation by changing the zeta potential of cells .
Molecular Mechanism
It is known that it can influence the pH and ionic strength of the environment, which can affect the activity of enzymes and other biomolecules .
Temporal Effects in Laboratory Settings
It is known that it is stable and does not degrade over time .
Dosage Effects in Animal Models
It is known that it is used in the human food industry as a firming agent, where it takes on E number E520 .
Metabolic Pathways
It is known that it can influence the pH and ionic strength of the environment, which can affect metabolic processes .
Transport and Distribution
It is known that it is soluble in water, which suggests that it can be transported and distributed in aqueous environments .
Subcellular Localization
Given its solubility in water, it is likely to be found in the cytoplasm and other aqueous compartments within the cell .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminium sulfate hexadecahydrate involves the reaction of Aluminium hydroxide with sulfuric acid.", "Starting Materials": ["Aluminium hydroxide", "Sulfuric acid", "Water"], "Reaction": ["1. Dissolve Aluminium hydroxide in water to form a solution", "2. Slowly add sulfuric acid to the solution while stirring continuously", "3. Heat the mixture to a temperature of 60-70°C and maintain it for several hours", "4. Allow the mixture to cool and settle", "5. Filter the solution to remove impurities", "6. Concentrate the solution by evaporation to obtain Aluminium sulfate hexadecahydrate crystals"] } | |
Número CAS |
16828-11-8 |
Fórmula molecular |
Al2H22O20S3 |
Peso molecular |
492.3 g/mol |
Nombre IUPAC |
dialuminum;trisulfate;hexadecahydrate |
InChI |
InChI=1S/2Al.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |
Clave InChI |
JANHUGNIVASISO-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |
SMILES canónico |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Al].[Al] |
Otros números CAS |
16828-11-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



